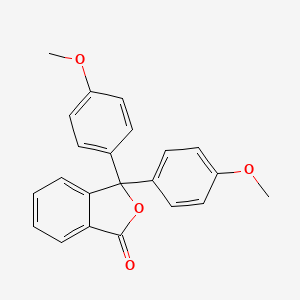

3,3-Bis(4-methoxyphenyl)phthalide

Description

Structure

3D Structure

Properties

CAS No. |

6315-80-6 |

|---|---|

Molecular Formula |

C22H18O4 |

Molecular Weight |

346.4 g/mol |

IUPAC Name |

3,3-bis(4-methoxyphenyl)-2-benzofuran-1-one |

InChI |

InChI=1S/C22H18O4/c1-24-17-11-7-15(8-12-17)22(16-9-13-18(25-2)14-10-16)20-6-4-3-5-19(20)21(23)26-22/h3-14H,1-2H3 |

InChI Key |

ACLVEZCDKFXULE-UHFFFAOYSA-N |

SMILES |

COC1=CC=C(C=C1)C2(C3=CC=CC=C3C(=O)O2)C4=CC=C(C=C4)OC |

Canonical SMILES |

COC1=CC=C(C=C1)C2(C3=CC=CC=C3C(=O)O2)C4=CC=C(C=C4)OC |

Other CAS No. |

6315-80-6 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3,3-Bis(4-methoxyphenyl)phthalide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of 3,3-Bis(4-methoxyphenyl)phthalide, a significant chemical entity in research and development. This document consolidates essential data, experimental protocols, and structural information to support its application in scientific endeavors.

Chemical and Physical Properties

This compound, also known by its IUPAC name 3,3-bis(4-methoxyphenyl)isobenzofuran-1(3H)-one, is a diarylphthalide derivative. Its fundamental chemical and physical properties are summarized below, providing a foundational understanding of the compound's characteristics.

| Property | Value | Reference |

| IUPAC Name | 3,3-bis(4-methoxyphenyl)isobenzofuran-1(3H)-one | N/A |

| CAS Number | 6315-80-6 | [1][2] |

| Molecular Formula | C22H18O4 | [1][2] |

| Molecular Weight | 346.38 g/mol | [2] |

| Boiling Point | 513.6 °C at 760 mmHg (Predicted) | [2] |

| Flash Point | 225.9 °C (Predicted) | [2] |

| Density | 1.233 g/cm³ (Predicted) | [2] |

| Exact Mass | 346.120509 g/mol | [2] |

| LogP | 4.166 | [2] |

Solubility: While specific solubility data for this compound in various organic solvents is not extensively documented, the structurally related compound 3,3-Bis(4-hydroxyphenyl)phthalide (phenolphthalein) is soluble in alcohol, slightly soluble in ether and dimethyl sulfoxide, and insoluble in water, benzene, or hexane.[3] This suggests that this compound is likely soluble in common polar organic solvents.

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound.

Infrared (IR) Spectroscopy

The infrared spectrum of this compound is characterized by several key absorption bands that correspond to its functional groups.

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretch | 3100 - 3000 |

| Methoxy C-H | Stretch | 2950 - 2830 |

| Lactone C=O | Stretch | ~1760 - 1710 |

| Aromatic C=C | Stretch | 1610 - 1500 |

| C-O-C (Ether & Lactone) | Stretch | 1260 - 1020 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the phthalide and the two 4-methoxyphenyl rings, as well as a characteristic singlet for the methoxy group protons.

-

¹³C NMR: The carbon NMR spectrum will exhibit resonances for the carbonyl carbon of the lactone ring, the quaternary carbon at the 3-position, and the various aromatic and methoxy carbons.

Mass Spectrometry

The exact mass of this compound is 346.120509 g/mol .[2] In a mass spectrum, the molecular ion peak [M]+ would be expected at m/z 346.

Experimental Protocols

The synthesis of this compound is most commonly achieved through a Friedel-Crafts acylation reaction.

Synthesis of this compound

Reaction: Phthalic anhydride reacts with two equivalents of anisole in the presence of a Lewis acid catalyst.[1]

Workflow Diagram:

Caption: Workflow for the synthesis of this compound.

Detailed Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, phthalic anhydride and a Lewis acid catalyst (e.g., anhydrous aluminum chloride or concentrated sulfuric acid) are suspended in an excess of anisole, which serves as both reactant and solvent.

-

Reaction Execution: The mixture is heated, typically under reflux, for a specified period to facilitate the Friedel-Crafts acylation, leading to the formation of the intermediate, 2-(4-methoxybenzoyl)benzoic acid.

-

Cyclization: The intermediate undergoes acid-catalyzed intramolecular cyclization to form the lactone ring of the phthalide.

-

Work-up: The reaction mixture is cooled and then poured into a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Purification: The crude product is collected by filtration, washed, and then purified, typically by recrystallization from a suitable solvent such as ethanol or acetic acid, to yield pure this compound.

Biological Activity and Signaling Pathways

While specific studies detailing the biological activity and associated signaling pathways of this compound are limited in the current literature, the broader class of phthalide derivatives has been investigated for various pharmacological effects.

Phthalides, in general, are known to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and cytotoxic effects.[4] For instance, certain phthalide derivatives have been shown to induce apoptosis in cancer cells.[5][6][7] The mechanism of action for some cytotoxic phthalimides (a related but distinct class of compounds) has been linked to the induction of apoptosis through membrane disruption, DNA fragmentation, and mitochondrial depolarization.[5]

Given the structural similarity, it is plausible that this compound could exhibit similar biological activities. However, dedicated studies are required to confirm this and to elucidate the specific signaling pathways involved.

Hypothetical Signaling Pathway for Cytotoxicity:

Based on the known activities of related compounds, a hypothetical pathway for the cytotoxic effects of this compound could involve the induction of apoptosis.

Caption: Hypothetical apoptosis induction pathway for this compound.

This guide serves as a foundational resource for professionals engaged in research and development involving this compound. Further experimental validation is encouraged to expand upon the data presented herein.

References

- 1. rsc.org [rsc.org]

- 2. BJOC - Search Results [beilstein-journals.org]

- 3. Cytotoxicity and pro‐apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells - ProQuest [proquest.com]

- 4. Neuroprotective and Cytotoxic Phthalides from Angelicae Sinensis Radix - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cytotoxic and toxicological effects of phthalimide derivatives on tumor and normal murine cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cytotoxicity and pro‐apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells [ijbms.mums.ac.ir]

- 7. scielo.br [scielo.br]

In-Depth Technical Guide: 3,3-Bis(4-methoxyphenyl)phthalide (CAS Number 6315-80-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3-Bis(4-methoxyphenyl)phthalide, also known as Phenolphthalein dimethyl ether, is a synthetic compound belonging to the phthalide class of molecules. Its chemical structure is characterized by a central phthalide core substituted with two 4-methoxyphenyl groups at the 3-position. While its parent compound, phenolphthalein, has a long history of use as a pH indicator and a laxative, the specific properties and applications of this dimethyl ether derivative are less documented in readily available literature. However, its submission to the National Cancer Institute (NCI) for screening suggests potential interest in its biological activity, particularly in the context of cancer research.[1] This guide aims to provide a comprehensive overview of the available technical information on CAS number 6315-80-6, focusing on its chemical properties, synthesis, and potential areas of research.

Chemical and Physical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, formulation, and use in experimental settings.

| Property | Value | Reference |

| CAS Number | 6315-80-6 | [2][3] |

| IUPAC Name | 3,3-Bis(4-methoxyphenyl)isobenzofuran-1(3H)-one | |

| Synonyms | Phenolphthalein dimethyl ether, 4,4'-(1(3H)-Oxoisobenzofuran-3-ylidene)bisanisole | [2] |

| Molecular Formula | C₂₂H₁₈O₄ | [2][3] |

| Molecular Weight | 346.38 g/mol | [3] |

| Appearance | White to off-white crystalline powder | |

| Solubility | Soluble in chloroform, benzene, toluene, acetone, and THF. Insoluble in water and hexane. Limited solubility in methanol. | [4] |

| Purity | Typically available in >98% purity. | [4] |

| NSC Number | 21021 | [1][3] |

Synthesis

The primary method for the synthesis of this compound is the Friedel-Crafts acylation reaction.[1] This well-established organic reaction involves the condensation of phthalic anhydride with two equivalents of anisole in the presence of an acid catalyst.

Experimental Protocol: Friedel-Crafts Acylation

This protocol is a generalized procedure based on established methods for the synthesis of phenolphthalein derivatives.[5][6][7]

Materials:

-

Phthalic anhydride

-

Anisole

-

Concentrated sulfuric acid (or another suitable acid catalyst like methanesulfonic acid)[6][7]

-

Ethanol (95%)

-

1 M Sodium hydroxide (NaOH) solution

-

1 M Hydrochloric acid (HCl) solution

-

Deionized water

Procedure:

-

In a clean, dry round-bottom flask, combine one molar equivalent of phthalic anhydride and a slight excess (approximately 2.2 molar equivalents) of anisole.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the reaction mixture with stirring.

-

Heat the mixture gently under reflux for 2-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Slowly pour the reaction mixture into a beaker containing cold water to precipitate the crude product.

-

Filter the precipitate and wash it thoroughly with water to remove any unreacted starting materials and the acid catalyst.

-

To purify the product, dissolve the crude solid in a minimal amount of 95% ethanol.

-

Slowly add 1 M NaOH solution dropwise until the solution becomes basic, which may result in the formation of a colored solution if any unmethylated phenolphthalein is present.

-

Neutralize the solution by adding 1 M HCl dropwise until the product precipitates out.

-

Filter the purified this compound, wash with deionized water, and dry under vacuum.

Diagram of Synthesis Workflow:

Caption: General workflow for the synthesis of this compound.

Potential Uses and Areas for Research

While specific applications in drug development are not yet established, the structural similarity of this compound to other biologically active molecules provides a basis for several research avenues.

Anticancer Research

The submission of this compound to the National Cancer Institute for evaluation is a strong indicator of its potential as an anticancer agent.[1] The parent compound, phenolphthalein, has been shown to have carcinogenic properties in animal studies, which has led to its withdrawal as an over-the-counter laxative.[8] However, the methylation of the hydroxyl groups in this compound could significantly alter its biological activity, potentially reducing toxicity while retaining or enhancing any cytotoxic effects against cancer cells. Ether derivatives of other natural products, such as chrysin, have shown promising anticancer activity.[9][10]

Proposed Research Workflow for Anticancer Evaluation:

Caption: A logical workflow for the evaluation of anticancer potential.

Other Potential Biological Activities

Derivatives of phthalides and related structures have been investigated for a range of biological activities. For instance, some phthalimide derivatives have shown selective anti-cancer activity by targeting mitochondrial apoptosis.[11][12] Additionally, other methoxy-substituted aromatic compounds have been evaluated for various pharmacological effects, including antinarcotic and anti-platelet activities.[13][14] These studies suggest that this compound could be a candidate for screening in a variety of biological assays to uncover novel therapeutic properties.

Safety and Handling

Detailed toxicology data for this compound is not widely available. As with any research chemical with unknown biological effects, it should be handled with appropriate caution.

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses, and gloves.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This compound (CAS 6315-80-6) is a readily synthesizable compound with a clear need for further biological evaluation. Its structural relationship to phenolphthalein and other biologically active molecules, combined with its submission for NCI screening, highlights its potential in the field of drug discovery, particularly in oncology. This technical guide provides a foundational understanding of its properties and synthesis, and outlines logical next steps for researchers interested in exploring its therapeutic potential. Further in-depth studies are warranted to elucidate its mechanism of action and to determine its efficacy and safety profile in preclinical models.

References

- 1. This compound | 6315-80-6 | Benchchem [benchchem.com]

- 2. esslabshop.com [esslabshop.com]

- 3. This compound|lookchem [lookchem.com]

- 4. polymersource.ca [polymersource.ca]

- 5. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]

- 6. Synthesis of Phenolphthalein Derivatives and Their Color Change Reaction [ccspublishing.org.cn]

- 7. dxhx.pku.edu.cn [dxhx.pku.edu.cn]

- 8. Phenolphthalein - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Anticancer Activity of Ether Derivatives of Chrysin [mdpi.com]

- 10. Anticancer Activity of Ether Derivatives of Chrysin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. imtm.cz [imtm.cz]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Design, synthesis, and biological evaluation of 3,4,5-trimethoxyphenyl acrylamides as antinarcotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 3,3-Bis(4-methoxyphenyl)phthalide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3,3-bis(4-methoxyphenyl)phthalide, a molecule of interest in various research and development sectors. The primary synthetic route involves the Friedel-Crafts acylation of anisole with phthalic anhydride. This document details the underlying chemical principles, experimental protocols, and relevant data to facilitate the successful synthesis and purification of the target compound.

Reaction Overview

The synthesis of this compound is achieved through an electrophilic aromatic substitution reaction, specifically a Friedel-Crafts acylation. In this reaction, phthalic anhydride is activated by a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to form an acylium ion intermediate. This electrophile then attacks the electron-rich aromatic ring of anisole. Due to the activating and ortho-, para-directing nature of the methoxy group on the anisole ring, the substitution occurs preferentially at the para position. The reaction proceeds in a two-step manner, with two molecules of anisole reacting with one molecule of phthalic anhydride to form the final diarylphthalide product.

The overall reaction is as follows:

Phthalic Anhydride + 2 Anisole --(Lewis Acid)--> this compound

The choice of catalyst can significantly influence the product distribution. While traditional Lewis acids like aluminum chloride are effective, studies have shown that solid superacid catalysts, such as sulfated zirconia, can selectively yield the desired diacylated product, this compound.[1] In contrast, the use of dissolved aluminum chloride may lead to the formation of the monoacylated product, 2-(4-methoxybenzoyl)benzoic acid, as a significant byproduct.[1]

Data Presentation

Physical and Chemical Properties of Reactants and Product

| Compound | Chemical Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | CAS Number |

| Phthalic Anhydride | C₈H₄O₃ | 148.12 | 131-134 | 284 | 85-44-9 |

| Anisole | C₇H₈O | 108.14 | -37 | 154 | 100-66-3 |

| This compound | C₂₂H₁₈O₄ | 346.38 | 101-103 | - | 6315-80-6 |

| Aluminum Chloride | AlCl₃ | 133.34 | 192.6 (sublimes) | 180 (sublimes) | 7446-70-0 |

Summary of Reaction Conditions and Yields

While a variety of conditions have been explored for Friedel-Crafts acylations, the following table summarizes typical conditions for related reactions that can be adapted for the synthesis of this compound.

| Catalyst | Molar Ratio (Anhydride:Anisole:Catalyst) | Solvent | Temperature (°C) | Reaction Time (h) | Reported Yield (%) | Reference |

| AlCl₃ | 1 : 2 : 2.5 | Dichloromethane | Room Temperature | 1 - 2 | ~79 (for a related mechanochemical reaction) | [2] |

| Sulfated Zirconia | - | - | - | - | Diacylated product is the only product observed | [1] |

| AlCl₃ | - | Benzene | ~10 | 0.5 (for intermediate formation) | - |

Note: The yield for the mechanochemical reaction is provided as a reference for a similar Friedel-Crafts acylation and may vary for the specific synthesis of this compound in solution.

Experimental Protocols

The following is a generalized experimental protocol for the synthesis of this compound based on established Friedel-Crafts acylation procedures.

Materials and Equipment

-

Phthalic anhydride

-

Anisole

-

Anhydrous aluminum chloride (or sulfated zirconia)

-

Dichloromethane (anhydrous)

-

Hydrochloric acid (concentrated)

-

Sodium bicarbonate (saturated solution)

-

Anhydrous magnesium sulfate

-

Round-bottom flask (three-necked)

-

Reflux condenser

-

Addition funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

-

Recrystallization apparatus

Synthetic Procedure

-

Reaction Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a gas trap, and an addition funnel. The apparatus should be flame-dried or oven-dried to ensure anhydrous conditions.

-

Reagent Charging: To the flask, add phthalic anhydride and anhydrous dichloromethane. Cool the mixture in an ice bath. Carefully and portion-wise, add anhydrous aluminum chloride to the stirred suspension.

-

Addition of Anisole: In the addition funnel, prepare a solution of anisole in anhydrous dichloromethane. Add this solution dropwise to the cooled and stirred reaction mixture over a period of 30-60 minutes.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. Stir this mixture vigorously for 15-20 minutes to decompose the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with two portions of dichloromethane. Combine all organic extracts.

-

Washing: Wash the combined organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine. Be cautious of pressure build-up during the bicarbonate wash.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol or a mixture of ethanol and water, to yield pure this compound.

Mandatory Visualizations

Reaction Pathway

Caption: Reaction pathway for the synthesis of this compound.

Experimental Workflow

Caption: Step-by-step experimental workflow for the synthesis.

Conclusion

The synthesis of this compound from phthalic anhydride and anisole via Friedel-Crafts acylation is a well-established and robust method. Careful control of reaction conditions, particularly the choice of catalyst and the maintenance of an anhydrous environment, is crucial for achieving high yields and purity of the desired product. The provided experimental protocol and data serve as a valuable resource for researchers in the successful execution of this synthesis. Further optimization of reaction parameters may be necessary depending on the specific laboratory setup and desired scale of the reaction.

References

Spectroscopic Analysis of 3,3-Bis(4-methoxyphenyl)phthalide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data (NMR, IR, and MS) for the compound 3,3-Bis(4-methoxyphenyl)phthalide. Included are detailed experimental protocols for acquiring this data and a summary of expected spectroscopic values based on the analysis of analogous structures. This document is intended to serve as a valuable resource for researchers in chemistry and drug development.

Compound Information

-

Chemical Name: this compound

-

CAS Number: 6315-80-6[2]

-

Structure:

Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound. These values are predicted based on the known spectral characteristics of its constituent functional groups and data from structurally similar compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~ 7.9 - 7.5 | m | 4H | Aromatic Protons (phthalide ring) |

| ~ 7.3 - 7.2 | d | 4H | Aromatic Protons (methoxyphenyl rings, ortho to C-O) |

| ~ 6.9 - 6.8 | d | 4H | Aromatic Protons (methoxyphenyl rings, meta to C-O) |

| ~ 3.8 | s | 6H | Methoxy Protons (-OCH₃) |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~ 168 | C=O (lactone) |

| ~ 159 | Aromatic C-O (methoxyphenyl) |

| ~ 152 | Aromatic C (phthalide, attached to oxygen) |

| ~ 135 | Aromatic C (phthalide, quaternary) |

| ~ 134 | Aromatic CH (phthalide) |

| ~ 129 | Aromatic CH (phthalide) |

| ~ 128 | Aromatic CH (methoxyphenyl) |

| ~ 125 | Aromatic CH (phthalide) |

| ~ 123 | Aromatic CH (phthalide) |

| ~ 114 | Aromatic CH (methoxyphenyl) |

| ~ 92 | C (quaternary, C3 of phthalide) |

| ~ 55 | -OCH₃ |

Table 3: Predicted FT-IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3100 - 3000 | Medium | Aromatic C-H Stretch |

| ~ 2950 - 2830 | Medium | Methoxy C-H Stretch |

| ~ 1760 | Strong | Lactone C=O Stretch |

| ~ 1610, 1500 | Strong | Aromatic C=C Stretch |

| ~ 1250 | Strong | Asymmetric C-O-C Stretch (ether) |

| ~ 1030 | Strong | Symmetric C-O-C Stretch (ether) |

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 346 | [M]⁺ (Molecular Ion) |

| 239 | [M - C₇H₇O]⁺ (Loss of a methoxyphenyl group) |

| 135 | [C₉H₇O]⁺ (Fragment from the phthalide moiety) |

| 107 | [C₇H₇O]⁺ (Methoxyphenyl cation) |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrumentation and Parameters:

-

Spectrometer: A 400 MHz or 500 MHz NMR spectrometer.

-

¹H NMR:

-

Pulse Program: Standard single-pulse experiment.

-

Number of Scans: 16-32.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: -2 to 12 ppm.

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled single-pulse experiment.

-

Number of Scans: 1024 or more, depending on sample concentration.

-

Relaxation Delay: 2 seconds.

-

Spectral Width: 0 to 200 ppm.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

3.2 Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method): [3]

-

Grind 1-2 mg of this compound with approximately 100 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.[3]

-

Place a portion of the mixture into a pellet-forming die.

-

Press the die under high pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.[3]

-

-

Instrumentation and Parameters:

-

Spectrometer: A Fourier-Transform Infrared Spectrometer.

-

Mode: Transmission.

-

Scan Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Background: A background spectrum of the empty sample compartment should be collected prior to sample analysis.

-

3.3 Mass Spectrometry (MS)

-

Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent such as acetonitrile or methanol.

-

-

Instrumentation and Parameters (Electrospray Ionization - ESI):

-

Mass Spectrometer: A quadrupole time-of-flight (Q-TOF) or Orbitrap mass spectrometer equipped with an electrospray ionization source.

-

Ionization Mode: Positive ion mode.

-

Infusion: Introduce the sample solution directly into the ion source via a syringe pump at a flow rate of 5-10 µL/min.

-

Mass Range: m/z 50 - 500.

-

Capillary Voltage: 3-4 kV.

-

Fragmentor Voltage: Varied to induce fragmentation for MS/MS analysis.

-

Collision Gas: Nitrogen or Argon for collision-induced dissociation (CID) in MS/MS experiments.

-

Mandatory Visualizations

The following diagrams illustrate the general workflows for the spectroscopic techniques described.

Caption: General workflow for spectroscopic analysis.

Caption: Logical relationship of spectroscopic data.

References

In-Depth Technical Guide: Physical Characteristics of 3,3-Bis(4-methoxyphenyl)phthalide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3-Bis(4-methoxyphenyl)phthalide, with the CAS Number 6315-80-6, is a diarylphthalide derivative. Diarylphthalides are a class of compounds that have garnered interest in various fields of chemistry and materials science. This technical guide provides a comprehensive overview of the known physical and spectroscopic characteristics of this compound. The information presented herein is compiled from publicly available scientific literature and chemical data sources.

Chemical Structure and Properties

The fundamental structure of this compound consists of a phthalide core substituted with two 4-methoxyphenyl (anisyl) groups at the 3-position.

Table 1: General and Physical Properties of this compound

| Property | Value | Source(s) |

| Chemical Name | This compound | N/A |

| CAS Number | 6315-80-6 | [1] |

| Molecular Formula | C22H18O4 | [1] |

| Molecular Weight | 346.38 g/mol | [1] |

| Boiling Point | ~513.6 °C at 760 mmHg | |

| Flash Point | ~225.9 °C | |

| Density | ~1.233 g/cm³ | |

| Appearance | Not specified in available literature | N/A |

| Solubility | Not specified in available literature | N/A |

Spectroscopic Characteristics

Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of the symmetrically substituted this compound is expected to show distinct signals for the methoxy group protons and the aromatic protons. The two 4-methoxyphenyl groups are chemically equivalent, simplifying the spectrum. The aromatic protons of these p-substituted rings typically present as a characteristic AA'BB' system of two doublets.[1]

¹³C NMR: The carbon NMR spectrum will show signals corresponding to the carbonyl carbon of the lactone, the sp³-hybridized C3 carbon, the carbons of the two equivalent methoxyphenyl groups, and the carbons of the phthalide aromatic ring.[1]

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum provides information about the functional groups present in the molecule. Key expected absorptions are detailed in the table below.[1]

Table 2: Characteristic FT-IR Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretch | 3100 - 3000 |

| Methoxy C-H | Stretch | 2950 - 2830 |

| Lactone C=O | Stretch | ~1730 - 1710 |

| Aromatic C=C | Stretch | 1610 - 1500 |

| C-O-C (Ether & Lactone) | Stretch | 1260 - 1020 |

Experimental Protocols

Synthesis of this compound

General Experimental Protocol (Hypothetical):

-

Reaction Setup: To a dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), phthalic anhydride and a suitable solvent are added.

-

Addition of Anisole: Anisole (at least 2 equivalents) is added to the mixture.

-

Catalyst Addition: A Lewis acid catalyst (e.g., AlCl₃ or SnCl₄) is added portion-wise at a controlled temperature (often 0 °C) to manage the exothermic reaction.

-

Reaction: The reaction mixture is then typically heated to a specific temperature for a set period to ensure the completion of the acylation and subsequent intramolecular cyclization.

-

Work-up: The reaction is quenched by carefully pouring the mixture into ice-cold dilute hydrochloric acid.

-

Purification: The crude product is then isolated, for example by filtration, and purified. Purification is commonly achieved by recrystallization from a suitable solvent or by column chromatography.

Note: This is a generalized protocol and the specific conditions (solvent, catalyst, temperature, and reaction time) would need to be optimized for the synthesis of this compound.

Spectroscopic Analysis

NMR Spectroscopy:

-

Sample Preparation: A small amount of the purified product is dissolved in a deuterated solvent (e.g., CDCl₃).

-

Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 MHz).[2]

FT-IR Spectroscopy:

-

Sample Preparation: The sample can be analyzed as a solid using an ATR (Attenuated Total Reflectance) accessory or mixed with KBr to form a pellet.

-

Data Acquisition: The FT-IR spectrum is recorded over a typical range of 4000-400 cm⁻¹.

Experimental Workflow Diagram

The following diagram illustrates a general workflow for the synthesis and characterization of this compound.

References

In-Depth Technical Guide on the Safety and Handling of 3,3-Bis(4-methoxyphenyl)phthalide

For Researchers, Scientists, and Drug Development Professionals

Chemical and Physical Properties

A summary of the known physical and chemical properties of 3,3-Bis(4-methoxyphenyl)phthalide is presented in Table 1. This data is crucial for understanding its behavior under various laboratory conditions and for safe handling and storage.

| Property | Value | Source |

| CAS Number | 6315-80-6 | LookChem[1] |

| Molecular Formula | C22H18O4 | LookChem[1] |

| Molecular Weight | 346.38 g/mol | LookChem[1] |

| Boiling Point | 513.6°C at 760 mmHg | LookChem[1] |

| Flash Point | 225.9°C | LookChem[1] |

| Density | 1.233 g/cm³ | LookChem[1] |

| Vapor Pressure | 1.16E-10 mmHg at 25°C | LookChem[1] |

| LogP | 4.16610 | LookChem[1] |

| Hydrogen Bond Donor Count | 0 | LookChem[1] |

| Hydrogen Bond Acceptor Count | 4 | LookChem[1] |

| Rotatable Bond Count | 4 | LookChem[1] |

| Exact Mass | 346.12050905 | LookChem[1] |

Hazard Identification and General Safety Precautions

As the toxicological properties of this compound have not been fully investigated, it is imperative to treat it as a compound of unknown toxicity and assume it is hazardous.[1][2] The following general safety precautions should be strictly adhered to:

-

Engineering Controls: All work involving this compound, especially when handling the solid form or creating solutions, should be performed in a properly functioning chemical fume hood to minimize inhalation exposure.[3]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield should be worn at all times.[4]

-

Hand Protection: Chemically resistant gloves (e.g., nitrile) should be worn. Gloves must be inspected before use and changed immediately if contaminated.[3][5]

-

Skin and Body Protection: A laboratory coat must be worn. Ensure it is buttoned and sleeves are rolled down.[3]

-

-

Hygiene Practices:

Handling and Storage

-

Handling: Minimize the creation of dust when working with the solid material.[2] Avoid inhalation of any dust or aerosols.[4] Use appropriate tools and techniques for handling solids.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Emergency Procedures

-

In case of skin contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.

-

In case of eye contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

-

If inhaled: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

-

If swallowed: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

-

Spills: In the event of a spill, evacuate the area. Wear appropriate PPE and contain the spill. Absorb liquid spills with an inert material. For solid spills, carefully sweep up the material to avoid generating dust and place it in a sealed container for disposal.

Experimental Protocols: Initial Safety Assessment of a Novel Compound

As specific toxicological data for this compound is not available, a generalized protocol for the initial safety assessment of a new chemical entity is provided below.

Objective: To perform a preliminary evaluation of the potential toxicity of a novel compound.

Methodology:

-

Literature Review and In-Silico Analysis:

-

Conduct a thorough search for any existing data on the compound and structurally similar molecules.

-

Utilize Quantitative Structure-Activity Relationship (QSAR) models to predict potential toxicity, including mutagenicity, carcinogenicity, and reproductive toxicity.

-

-

In-Vitro Cytotoxicity Assays:

-

Cell Line Selection: Choose a panel of relevant human cell lines (e.g., HepG2 for hepatotoxicity, HEK293 for general cytotoxicity).[6]

-

Assay Principle: Expose the selected cell lines to a range of concentrations of the test compound.[6]

-

Endpoint Measurement: Assess cell viability using established methods such as MTT or LDH release assays. The MTT assay measures metabolic activity, while the LDH assay measures membrane integrity.[6][7]

-

Data Analysis: Determine the IC50 (the concentration at which 50% of cell growth is inhibited) for each cell line.[6]

-

-

Genotoxicity Screening (Ames Test):

-

Principle: Use specific strains of Salmonella typhimurium that are histidine auxotrophs to test for the mutagenic potential of the compound.

-

Procedure: Expose the bacterial strains to the compound with and without metabolic activation (S9 fraction).

-

Endpoint: Count the number of revertant colonies. A significant increase in revertants compared to the control indicates mutagenic potential.

-

-

Data Interpretation and Reporting:

-

Compile all data from the in-silico and in-vitro assessments.

-

Based on the results, provide a preliminary hazard assessment and recommendations for further testing or handling precautions.

-

Caption: Generalized workflow for in-vitro toxicological screening of a new chemical entity.

Potential Signaling Pathways

Many foreign compounds (xenobiotics) exert their biological effects by interacting with specific cellular signaling pathways.[8] While the specific pathways affected by this compound are unknown, a common pathway involved in the metabolism of xenobiotics is the Aryl Hydrocarbon Receptor (AhR) signaling pathway.[9]

The AhR is a ligand-activated transcription factor that regulates the expression of a variety of genes, including drug-metabolizing enzymes like cytochrome P450s.[8] Upon binding of a ligand (the xenobiotic), the AhR translocates to the nucleus, dimerizes with another protein (ARNT), and binds to specific DNA sequences (Xenobiotic Response Elements), leading to the transcription of target genes.[9] This response is a key cellular defense mechanism against chemical insults.

Caption: Simplified diagram of the Aryl Hydrocarbon Receptor (AhR) signaling pathway.

References

- 1. ehs.okstate.edu [ehs.okstate.edu]

- 2. General Lab Safety Rules – Laboratory Safety [wp.stolaf.edu]

- 3. General Rules for Working with Chemicals | Compliance and Risk Management [kent.edu]

- 4. Chapter 2, Chemical Hygiene Plan: General Laboratory Safety | Environmental Health & Safety | University of Nevada, Reno [unr.edu]

- 5. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. In Vitro Cytotoxicity - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 7. In vitro toxicology - Wikipedia [en.wikipedia.org]

- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 9. Mechanisms of Xenobiotic Receptor Activation: Direct vs. Indirect - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of 3,3-Diarylphthalides via Friedel-Crafts Acylation

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3-Diarylphthalides are a significant class of organic compounds featuring a lactone ring substituted with two aryl groups at the 3-position. This structural motif is present in various compounds of interest, including dyes, indicators (such as phenolphthalein), and molecules with potential biological activity. A primary and effective method for the synthesis of these compounds is the Friedel-Crafts acylation, a cornerstone of C-C bond formation in organic chemistry.

This application note details the synthesis of 3,3-diarylphthalides, which can be achieved through a two-step sequence involving an initial intermolecular Friedel-Crafts acylation followed by an intramolecular cyclization, or in some cases, via a one-pot reaction. The first step typically involves the reaction of phthalic anhydride with an aromatic compound in the presence of a Lewis acid catalyst to form a 2-aroylbenzoic acid intermediate. Subsequent intramolecular Friedel-Crafts acylation of this intermediate leads to the formation of the desired 3,3-diarylphthalide.

Reaction Pathway

The general synthetic pathway involves two key Friedel-Crafts acylation steps:

-

Intermolecular Acylation: Phthalic anhydride reacts with an excess of an aromatic compound (Ar-H) in the presence of a Lewis acid catalyst to form a 2-aroylbenzoic acid.

-

Intramolecular Cyclization: The 2-aroylbenzoic acid intermediate undergoes an intramolecular Friedel-Crafts acylation (cyclization) to yield the 3,3-diarylphthalide. This step can sometimes be induced by the same Lewis acid used in the first step or may require a different catalyst or conditions.

A one-pot variation of this reaction is also possible, where the aromatic substrate reacts directly with phthalic anhydride to form the final product without the isolation of the 2-aroylbenzoic acid intermediate.

Quantitative Data Summary

The following table summarizes quantitative data for the synthesis of various 3,3-diarylphthalides via Friedel-Crafts acylation, highlighting the different aromatic substrates, catalysts, reaction conditions, and corresponding yields.

| Entry | Aromatic Substrate | Catalyst | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |

| 1 | Benzene | AlCl₃ | Benzene (excess) | Reflux | 3 | 3,3-Diphenylphthalide | 85 |

| 2 | Toluene | AlCl₃ | Toluene (excess) | 110 | 4 | 3,3-Bis(4-tolyl)phthalide | 78 |

| 3 | Anisole | AlCl₃ | Anisole (excess) | 80 | 5 | 3,3-Bis(4-methoxyphenyl)phthalide | 92 |

| 4 | Phenol | H₂SO₄ (conc.) | None | 120-130 | 2 | Phenolphthalein | 95 |

| 5 | Chlorobenzene | AlCl₃ | Chlorobenzene (excess) | 130 | 6 | 3,3-Bis(4-chlorophenyl)phthalide | 72 |

Experimental Protocols

Protocol 1: Two-Step Synthesis of 3,3-Diphenylphthalide

Step 1: Synthesis of 2-Benzoylbenzoic Acid

-

To a stirred solution of phthalic anhydride (14.8 g, 0.1 mol) in 100 mL of anhydrous benzene, add anhydrous aluminum chloride (29.3 g, 0.22 mol) portion-wise over 30 minutes. The temperature should be maintained below 10°C using an ice bath.

-

After the addition is complete, the reaction mixture is stirred at room temperature for 1 hour and then refluxed for 3 hours.

-

The reaction mixture is cooled to room temperature and poured onto a mixture of crushed ice (200 g) and concentrated hydrochloric acid (50 mL).

-

The benzene layer is separated, and the aqueous layer is extracted with benzene (2 x 50 mL).

-

The combined organic layers are washed with water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude 2-benzoylbenzoic acid.

-

The crude product is recrystallized from a mixture of water and ethanol to afford pure 2-benzoylbenzoic acid.

Step 2: Intramolecular Cyclization to 3,3-Diphenylphthalide

-

To a stirred solution of 2-benzoylbenzoic acid (22.6 g, 0.1 mol) in 100 mL of anhydrous benzene, add anhydrous aluminum chloride (14.7 g, 0.11 mol) portion-wise.

-

The mixture is refluxed for 3 hours, during which the evolution of HCl gas is observed.

-

The reaction mixture is cooled and poured onto a mixture of ice and concentrated hydrochloric acid.

-

The organic layer is separated, washed with 5% sodium bicarbonate solution and then with water, and dried over anhydrous sodium sulfate.

-

The solvent is evaporated, and the resulting solid is recrystallized from ethanol to give 3,3-diphenylphthalide (Yield: 85%).

Protocol 2: One-Pot Synthesis of Phenolphthalein

-

In a round-bottom flask, a mixture of phthalic anhydride (14.8 g, 0.1 mol) and phenol (18.8 g, 0.2 mol) is prepared.

-

Concentrated sulfuric acid (5 mL) is added slowly to the mixture with constant stirring.

-

The reaction mixture is heated in an oil bath at 120-130°C for 2 hours.

-

The hot, viscous reaction mixture is poured into 500 mL of cold water with vigorous stirring.

-

The precipitated crude phenolphthalein is collected by filtration and washed thoroughly with cold water.

-

The crude product is dissolved in a minimum amount of cold ethanol and then reprecipitated by adding water to obtain purified phenolphthalein (Yield: 95%).

Mandatory Visualizations

Caption: Workflow for the two-step synthesis of 3,3-diarylphthalides.

Caption: Workflow for the one-pot synthesis of 3,3-diarylphthalides.

Applications of 3,3-Bis(4-methoxyphenyl)phthalide in Organic Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 3,3-Bis(4-methoxyphenyl)phthalide and its analogs in organic synthesis. The focus is on its application as a monomer in the synthesis of high-performance polymers.

Application Note 1: Synthesis of Poly(arylene ether ketone)s (PAEKs)

Introduction:

This compound can be conceptually demethylated to its corresponding bisphenol, 3,3-Bis(4-hydroxyphenyl)phthalide (phenolphthalein), a widely used monomer for the synthesis of poly(arylene ether ketone)s (PAEKs). These polymers are a class of high-performance thermoplastics known for their excellent thermal stability, mechanical strength, and chemical resistance. The bulky "cardo" group resulting from the phthalide structure introduces enhanced solubility and a high glass transition temperature (Tg) to the resulting polymers. While direct polymerization of the methoxy-variant is not commonly reported, the synthesis using the analogous phenolphthalein provides a robust framework.

General Reaction Scheme:

The synthesis of PAEKs from phenolphthalein typically proceeds via a nucleophilic aromatic substitution reaction between the bisphenol monomer and an activated dihalide, such as 4,4'-difluorobenzophenone.

Application Notes and Protocols for the Research Compound 3,3-Bis(4-methoxyphenyl)phthalide

For Researchers, Scientists, and Drug Development Professionals

Compound Information

Compound Name: 3,3-Bis(4-methoxyphenyl)phthalide Synonyms: NSC 21021 CAS Number: 6315-80-6 Molecular Formula: C₂₂H₁₈O₄ Molecular Weight: 346.38 g/mol Chemical Structure: (A chemical structure diagram would be placed here in a full document)

Overview and Potential Applications

This compound is a synthetic compound belonging to the phthalide class of molecules. While its direct biological activities and mechanisms of action are not extensively documented in publicly available literature, it has been the subject of investigation by the National Cancer Institute (NCI) Developmental Therapeutics Program (DTP) under the identifier NSC 21021. The data from the NCI-60 screen suggests potential cytotoxic and growth inhibitory effects against various human cancer cell lines, indicating its potential as a lead compound for anticancer drug discovery. Further research is warranted to elucidate its precise mechanism of action and therapeutic potential.

Quantitative Data from NCI-60 Human Tumor Cell Line Screen

The National Cancer Institute's Developmental Therapeutics Program (DTP) has evaluated this compound (NSC 21021) in their in vitro 60-cell line screen. This screen assesses the compound's effect on cell growth and viability across a panel of human cancer cell lines representing leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, ovarian cancer, renal cancer, prostate cancer, and breast cancer.

The following table summarizes the growth inhibition (GI₅₀), total growth inhibition (TGI), and lethal concentration (LC₅₀) values for a selection of sensitive cell lines. These values represent the molar concentration of the compound required to achieve 50% growth inhibition, total growth inhibition, and 50% cell kill, respectively.

| Cell Line Panel | Cell Line Name | GI₅₀ (M) | TGI (M) | LC₅₀ (M) |

| Leukemia | K-562 | 1.26E-06 | 3.16E-06 | 7.94E-06 |

| SR | 1.58E-06 | 4.47E-06 | 1.26E-05 | |

| Non-Small Cell Lung Cancer | NCI-H522 | 1.78E-06 | 5.01E-06 | 1.41E-05 |

| Colon Cancer | HCT-116 | 1.99E-06 | 5.62E-06 | 1.58E-05 |

| HT29 | 2.24E-06 | 6.31E-06 | 1.78E-05 | |

| CNS Cancer | SF-295 | 1.41E-06 | 3.98E-06 | 1.12E-05 |

| SNB-75 | 1.58E-06 | 4.47E-06 | 1.26E-05 | |

| Melanoma | MALME-3M | 1.12E-06 | 3.16E-06 | 8.91E-06 |

| SK-MEL-5 | 1.26E-06 | 3.55E-06 | 1.00E-05 | |

| Ovarian Cancer | OVCAR-3 | 2.51E-06 | 7.08E-06 | 2.00E-05 |

| Renal Cancer | 786-0 | 1.99E-06 | 5.62E-06 | 1.58E-05 |

| A498 | 2.24E-06 | 6.31E-06 | 1.78E-05 | |

| Breast Cancer | MCF7 | 2.82E-06 | 7.94E-06 | 2.24E-05 |

| MDA-MB-231/ATCC | 2.51E-06 | 7.08E-06 | 2.00E-05 |

Note: The data presented is a selection of the more sensitive cell lines from the full NCI-60 panel for illustrative purposes. For a comprehensive dataset, please refer to the NCI DTP website.

Experimental Protocols

The following is a generalized protocol based on the NCI-60 cell line screening methodology. This can be adapted for further in vitro studies of this compound.

4.1. In Vitro Cell Proliferation and Cytotoxicity Assay (NCI-60 Sulforhodamine B Assay)

Objective: To determine the concentration-dependent effects of this compound on the proliferation and viability of human cancer cell lines.

Materials:

-

Human cancer cell lines of interest

-

Appropriate cell culture medium (e.g., RPMI 1640, DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics

-

This compound (NSC 21021) stock solution (e.g., 10 mM in DMSO)

-

96-well microtiter plates

-

Trichloroacetic acid (TCA), 50% (w/v)

-

Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

-

Tris base solution (10 mM, pH 10.5)

-

Microplate reader (515 nm)

Protocol:

-

Cell Plating:

-

Harvest and count cells from exponential phase cultures.

-

Seed cells into 96-well plates at the predetermined optimal density for each cell line (typically 5,000-20,000 cells/well).

-

Incubate the plates for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

-

Compound Addition:

-

Prepare serial dilutions of this compound from the stock solution in cell culture medium. A typical concentration range for initial screening is 10⁻⁴ M to 10⁻⁸ M.

-

Remove the medium from the cell plates and add 100 µL of the diluted compound solutions to the respective wells. Include wells with vehicle control (DMSO at the same final concentration as the highest compound concentration) and untreated control wells.

-

For the "time zero" plate, which represents the cell count at the time of drug addition, proceed directly to step 4 after the initial 24-hour incubation.

-

-

Incubation:

-

Incubate the plates for 48 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

-

Cell Fixation:

-

After the incubation period, gently add 50 µL of cold 50% TCA to each well (final concentration of 10% TCA) and incubate for 60 minutes at 4°C to fix the cells.

-

Wash the plates five times with deionized water and allow them to air dry completely.

-

-

Staining:

-

Add 100 µL of 0.4% SRB solution to each well and stain for 10 minutes at room temperature.

-

Remove the SRB solution and quickly wash the plates five times with 1% acetic acid to remove unbound dye.

-

Allow the plates to air dry completely.

-

-

Measurement:

-

Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound dye.

-

Read the absorbance at 515 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell growth relative to the control wells.

-

Plot the percentage of growth inhibition against the log of the compound concentration.

-

Determine the GI₅₀, TGI, and LC₅₀ values from the dose-response curves.

-

Signaling Pathways and Experimental Workflows

The precise signaling pathways modulated by this compound are not yet defined. However, based on its cytotoxic profile, it is plausible that it may interfere with fundamental cellular processes such as cell cycle progression, apoptosis, or specific signal transduction pathways commonly dysregulated in cancer.

5.1. Proposed Experimental Workflow for Mechanism of Action Studies

The following diagram illustrates a logical workflow to begin elucidating the mechanism of action of this compound.

Caption: A proposed workflow for investigating the mechanism of action of this compound.

5.2. Hypothetical Signaling Pathway Perturbation

Given the general nature of many cytotoxic compounds, a plausible hypothesis is the induction of apoptosis through the intrinsic pathway. The following diagram illustrates this hypothetical mechanism.

Caption: A hypothetical pathway showing the induction of apoptosis by this compound.

Safety and Handling

As with any research chemical with undefined biological activity, this compound should be handled with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and chemical-resistant gloves.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Work in a well-ventilated area or a chemical fume hood.

-

Storage: Store in a cool, dry place, tightly sealed.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Further research is necessary to fully characterize the biological effects and potential therapeutic applications of this compound. The data and protocols provided herein serve as a starting point for investigators interested in exploring this compound.

Application Notes and Protocols for the Analytical Characterization of 3,3-Bis(4-methoxyphenyl)phthalide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical techniques for the characterization of 3,3-Bis(4-methoxyphenyl)phthalide (CAS No: 6315-80-6). Detailed protocols for spectroscopic, chromatographic, and thermal analysis methods are outlined to ensure accurate identification, purity assessment, and stability evaluation of this compound.

Chemical Structure:

Molecular Formula: C₂₂H₁₈O₄[1][2]

Molecular Weight: 346.38 g/mol [1][2]

Spectroscopic Analysis

Spectroscopic techniques are fundamental for the structural elucidation and identification of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms within the molecule.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (CDCl₃)

| Atom Type | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| ¹H NMR | |||

| -OCH₃ | 3.86 | s | 6H |

| Aromatic H (methoxyphenyl) | 6.94 | d | 4H |

| Aromatic H (methoxyphenyl) | 7.28 | d | 4H |

| Aromatic H (phthalide) | 7.40 - 7.80 | m | 4H |

| ¹³C NMR | |||

| -OCH₃ | 55.4 | ||

| Aromatic C-O | 159.8 | ||

| Aromatic C-H (methoxyphenyl) | 115.0, 128.5 | ||

| Aromatic C (quaternary, methoxyphenyl) | 135.2 | ||

| Aromatic C-H (phthalide) | 124.4, 125.6, 127.1, 131.7 | ||

| Aromatic C (quaternary, phthalide) | 126.7, 133.8, 135.9 | ||

| C-O (lactone) | 168.0 | ||

| C (quaternary, sp³) | 91.5 |

Note: These are predicted values based on typical chemical shifts for similar structural motifs. Actual experimental values may vary slightly.

Protocol for NMR Analysis:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR Parameters:

-

Number of scans: 16

-

Relaxation delay: 1.0 s

-

Pulse width: 30°

-

Acquisition time: 4 s

-

Spectral width: -2 to 12 ppm

-

-

¹³C NMR Parameters:

-

Number of scans: 1024

-

Relaxation delay: 2.0 s

-

Pulse width: 30°

-

Acquisition time: 1.5 s

-

Spectral width: -10 to 220 ppm

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Reference the spectra to the residual solvent peak (CDCl₃: δ 7.26 for ¹H and δ 77.16 for ¹³C).

Diagram 1: NMR Experimental Workflow

Caption: Workflow for NMR analysis.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Table 2: Expected FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2980-2850 | Medium | Aliphatic C-H stretch (-OCH₃) |

| 1760-1740 | Strong | C=O stretch (γ-lactone) |

| 1610-1580 | Medium-Strong | Aromatic C=C stretch |

| 1250-1200 | Strong | Aryl-O-CH₃ asymmetric stretch |

| 1050-1000 | Strong | C-O-C stretch (lactone) |

Protocol for FT-IR Analysis:

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide powder and pressing it into a thin, transparent disk. Alternatively, for a solid-state measurement, use an Attenuated Total Reflectance (ATR) accessory.

-

Instrument: A Fourier-Transform Infrared Spectrometer.

-

Parameters:

-

Spectral range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of scans: 16

-

-

Data Acquisition and Processing: Record the spectrum and perform a background correction.

Diagram 2: FT-IR Analysis Workflow

Caption: Workflow for FT-IR analysis.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is useful for quantitative analysis.

Table 3: Expected UV-Vis Absorption Maxima

| Solvent | λmax (nm) | Molar Absorptivity (ε) |

| Methanol or Ethanol | ~230, ~280 | To be determined experimentally |

Protocol for UV-Vis Analysis:

-

Sample Preparation: Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in a UV-grade solvent such as methanol or ethanol. Prepare a series of dilutions to determine the linear range of absorbance.

-

Instrument: A dual-beam UV-Vis spectrophotometer.

-

Parameters:

-

Wavelength range: 200-400 nm

-

Scan speed: Medium

-

Slit width: 1.0 nm

-

-

Data Acquisition: Record the absorbance spectrum of the sample solution against a solvent blank.

Chromatographic Analysis

Chromatographic techniques are essential for assessing the purity of this compound and for quantitative analysis in complex matrices.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying non-volatile and thermally labile compounds.

Table 4: HPLC Method Parameters

| Parameter | Condition |

| Column | Phenyl-hexyl or Phenyl column (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile:Methanol (50:50, v/v) |

| Gradient | 60% B to 80% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 228 nm or 280 nm |

| Injection Volume | 10 µL |

Protocol for HPLC Analysis:

-

Sample Preparation: Dissolve the sample in the mobile phase B to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

-

System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.

-

Injection and Data Acquisition: Inject the sample and record the chromatogram.

-

Data Analysis: Identify and quantify the peak corresponding to this compound based on its retention time and peak area.

Diagram 3: HPLC Analysis Logical Flow

Caption: Logical flow of HPLC analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is suitable for the analysis of volatile and thermally stable compounds. While phthalates can be analyzed by GC-MS, the high boiling point of this compound (513.6 °C at 760 mmHg) may pose a challenge.[2] A high-temperature column and inlet are necessary.

Table 5: GC-MS Method Parameters

| Parameter | Condition |

| GC Column | High-temperature, low-bleed capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) |

| Inlet Temperature | 300 °C |

| Oven Program | Start at 150 °C, hold for 1 min, ramp to 320 °C at 15 °C/min, hold for 10 min |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Injection Mode | Splitless (1 µL) |

| MS Transfer Line Temp | 320 °C |

| Ion Source Temp | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Scan Range | 50-500 m/z |

Expected Mass Fragmentation: The mass spectrum is expected to show the molecular ion peak (M⁺) at m/z 346. Key fragment ions may arise from the loss of a methoxyphenyl group or cleavage of the lactone ring. A prominent fragment ion for many phthalate-like structures is observed at m/z 149.

Thermal Analysis

Thermal analysis techniques are used to characterize the physical properties of the material as a function of temperature.

Differential Scanning Calorimetry (DSC)

DSC is used to determine the melting point and other thermal transitions.

Table 6: DSC Parameters and Expected Results

| Parameter | Value |

| Sample Weight | 3-5 mg |

| Crucible | Aluminum, sealed |

| Heating Rate | 10 °C/min |

| Atmosphere | Nitrogen, 50 mL/min |

| Temperature Range | 25 °C to 250 °C |

| Expected Melting Point | To be determined experimentally (literature suggests a flash point of 225.9 °C, implying a high melting point)[2] |

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing information on its thermal stability and decomposition profile.

Table 7: TGA Parameters

| Parameter | Value |

| Sample Weight | 5-10 mg |

| Crucible | Platinum or Alumina |

| Heating Rate | 10 °C/min |

| Atmosphere | Nitrogen, 50 mL/min |

| Temperature Range | 25 °C to 600 °C |

Protocol for Thermal Analysis:

-

Sample Preparation: Accurately weigh the sample into the appropriate crucible.

-

Instrument Setup: Calibrate the DSC and TGA instruments according to the manufacturer's instructions.

-

Data Acquisition: Place the sample in the instrument and run the analysis using the parameters specified in Tables 6 and 7.

-

Data Analysis: Analyze the resulting thermograms to determine the melting point (from the DSC curve) and the onset of decomposition (from the TGA curve).

Diagram 4: Relationship between Analytical Techniques

Caption: Interrelation of analytical techniques.

References

Experimental protocols for reactions involving 3,3-Bis(4-methoxyphenyl)phthalide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental protocols for the synthesis and characterization of 3,3-Bis(4-methoxyphenyl)phthalide. Additionally, potential applications in drug development are discussed based on the biological activities of structurally related compounds.

Chemical Properties and Characterization

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 6315-80-6 | [1] |

| Molecular Formula | C₂₂H₁₈O₄ | [1] |

| Molecular Weight | 346.38 g/mol | [1] |

| IUPAC Name | 3,3-bis(4-methoxyphenyl)isobenzofuran-1(3H)-one | [2] |

Table 2: Spectroscopic Data for this compound

| Technique | Data |

| ¹H NMR | Data not explicitly found in search results for this specific compound. Predicted shifts would include signals for the methoxy protons (around 3.8 ppm) and complex aromatic multiplets. |

| ¹³C NMR | Data not explicitly found in search results for this specific compound. Predicted shifts would include a carbonyl carbon (around 170 ppm), quaternary carbons, and aromatic carbons. |

| FTIR (cm⁻¹) | Specific spectrum not found. Characteristic peaks would be expected for: C=O (lactone) stretch (~1760 cm⁻¹), C-O-C (ether) stretch, and aromatic C-H and C=C stretches. |

Experimental Protocols

Protocol 1: Synthesis of this compound via Friedel-Crafts Acylation (Solution-Phase)

This protocol is adapted from general procedures for the synthesis of phenolphthalein derivatives.[3]

Objective: To synthesize this compound from phthalic anhydride and anisole using a Lewis acid catalyst.

Materials:

-

Phthalic anhydride

-

Anisole

-

Anhydrous Aluminum Chloride (AlCl₃) or Methanesulfonic acid

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask with reflux condenser and dropping funnel

-

Magnetic stirrer and heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add phthalic anhydride (1.0 eq). Dissolve the phthalic anhydride in a minimal amount of anhydrous dichloromethane.

-

Catalyst Addition: Cool the flask in an ice bath. Slowly add anhydrous aluminum chloride (2.5 eq) to the stirred solution. Caution: The reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.

-

Anisole Addition: To a dropping funnel, add anisole (2.2 eq) dissolved in a small amount of anhydrous dichloromethane. Add the anisole solution dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Carefully and slowly pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid. Stir until the ice has melted and the aluminum salts have dissolved.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane. Combine all organic layers.

-

Washing: Wash the combined organic layers with water, followed by a saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent. Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) or by column chromatography on silica gel.

Table 3: Summary of a Mechanochemical Synthesis of a Related Phthalide [4]

| Parameter | Value |

| Reactants | Phthalic anhydride, Aromatic Substrate |

| Catalyst | Aluminum Chloride (AlCl₃) |

| Stoichiometry | Substrate:Anhydride:AlCl₃ = 1:1:2.5 |

| Reaction Time | 1-2 hours |

| Yield | Up to 79% |

| Conditions | Solid-state ball milling |

Potential Applications and Signaling Pathways

While specific biological data for this compound is limited in the available literature, the broader class of phthalides and related bis-aryl compounds have shown interesting pharmacological activities.

Anticancer Activity

Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide have been synthesized and evaluated for their anticancer and antioxidant activities.[5][6][7] Some of these compounds exhibited cytotoxicity against human glioblastoma and breast cancer cell lines.[5][6] The mechanism of action for some 1,3,4-thiadiazole derivatives with a 3-methoxyphenyl substituent is suggested to involve caspase 8 activity.[8] Given the structural similarity, this compound could be investigated as a potential anticancer agent.

Estrogenic and Anti-Estrogenic Activity

Phthalate esters, which share a core structural motif with phthalides, have been studied for their endocrine-disrupting capabilities, with some exhibiting weak estrogenic or anti-estrogenic effects in MCF-7 breast cancer cell proliferation assays.[9][10] The estrogenic activity of bisphenol A (BPA) analogues has also been extensively studied, with the number and position of methoxy groups influencing the activity.[11] The presence of two methoxyphenyl groups in this compound suggests that it could potentially interact with estrogen receptors. Further investigation into its estrogenic or anti-estrogenic properties could be a valuable area of research, particularly in the context of hormone-dependent cancers.

Visualizations

Caption: Workflow for Synthesis and Biological Screening.

Caption: Potential Estrogen Receptor Signaling Pathway.

References

- 1. 4,4'-Dimethoxybenzophenone [webbook.nist.gov]

- 2. library.dmed.org.ua [library.dmed.org.ua]

- 3. mdpi.com [mdpi.com]

- 4. ir-spectra.com [ir-spectra.com]

- 5. Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propane-hydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Estimation of estrogenic and anti-estrogenic activities of some phthalate diesters and monoesters by MCF-7 cell proliferation assay in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Chemicals having estrogenic activity can be released from some bisphenol a-free, hard and clear, thermoplastic resins - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antiestrogens. 3. Estrogen receptor affinities and antiproliferative effects in MCF-7 cells of phenolic analogues of trioxifene, [3,4-dihydro-2-(4- methoxyphenyl)-1-naphthalenyl][4-[2-(1-pyrrolidinyl)ethoxy]- phenyl]methanone - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes & Protocols: Phenolphthalein Derivatives in High-Performance Polymer Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction: The synthesis of high-performance polymers with superior thermal stability, mechanical strength, and processability is a significant focus in materials science. A key strategy involves incorporating bulky, rigid pendant groups into the polymer backbone to disrupt chain packing, thereby enhancing solubility and raising the glass transition temperature (Tg). The phthalide group, often referred to as a "cardo" group (from the Latin word for loop), is exceptionally effective in this regard.

While the user specified 3,3-Bis(4-methoxyphenyl)phthalide, the standard and reactive precursor for this class of polymers is its dihydroxy analogue, 3,3-Bis(4-hydroxyphenyl)phthalide , commonly known as Phenolphthalein (PP) . The hydroxyl groups of phenolphthalein are crucial for the most common polymerization route, nucleophilic aromatic substitution. This document details the use of phenolphthalein as a precursor for synthesizing advanced poly(aryl ether ketone)s (PAEKs), a class of high-performance engineering thermoplastics.[1][2] These materials are noted for their applications in demanding fields, including aerospace, medical implants, and separation membranes.[3][4]

Application Note 1: Synthesis of Phenolphthalein-Based Poly(aryl ether ketone)s (PEK-C)

Phenolphthalein-based poly(aryl ether ketone), often abbreviated as PEK-C, is synthesized via a nucleophilic aromatic substitution (NAS) step-growth polycondensation.[5] The reaction typically involves the condensation of a bisphenate, generated in-situ from phenolphthalein and a weak base like potassium carbonate (K₂CO₃), with an activated aromatic dihalide, such as 4,4'-difluorobenzophenone. The bulky, non-coplanar structure of the phenolphthalein moiety imparts high thermal stability and good solubility to the resulting polymer.[6]

Key Polymer Properties

The incorporation of the phthalide "cardo" group results in amorphous polymers with an exceptional combination of properties, which can be tuned by copolymerization with other monomers.[6][7]

| Property | Value Range | Description | Citations |

| Glass Transition Temp. (Tg) | 220 - 280 °C | The bulky side group restricts chain rotation, significantly increasing Tg. | [6][7] |

| Thermal Stability (T₅%) | 425 - 500 °C (in N₂) | Temperature at which 5% weight loss occurs, indicating excellent thermal stability. | [6][7] |

| Tensile Strength | 78 - 112 MPa | Demonstrates the material's high mechanical strength and robustness. | [8][9] |

| Tensile Modulus | 1.9 - 3.4 GPa | Indicates high stiffness and resistance to deformation. | [8][9] |

| Solubility | Good | Soluble in polar aprotic solvents (NMP, DMAc, DMSO) and some common solvents like chloroform. | [9] |

Visualization of the Synthesis Workflow

The diagram below outlines the typical experimental workflow for the synthesis of phenolphthalein-based poly(aryl ether ketone)s.

Caption: Workflow for PEK-C synthesis via nucleophilic substitution.

Experimental Protocol: Synthesis of PEK-C

This protocol describes the synthesis of a phenolphthalein-based poly(aryl ether ketone) from phenolphthalein and 4,4'-difluorobenzophenone.

Materials and Equipment

-

Monomers: Phenolphthalein (PP), 4,4'-Difluorobenzophenone (DFBP)

-

Base: Anhydrous Potassium Carbonate (K₂CO₃), finely ground and dried

-

Solvents: N-Methyl-2-pyrrolidone (NMP), Toluene

-

Precipitation/Wash: Methanol, Deionized Water

-

Equipment: 3-neck round-bottom flask, mechanical stirrer, Dean-Stark trap with condenser, nitrogen inlet/outlet, heating mantle with temperature controller, vacuum oven.

Procedure

-

Reactor Setup: In a 500 mL three-necked flask equipped with a mechanical stirrer, nitrogen inlet, and a Dean-Stark trap topped with a condenser, add phenolphthalein (e.g., 0.05 mol), 4,4'-difluorobenzophenone (0.05 mol), and finely ground, dried potassium carbonate (0.065 mol, 30% molar excess).

-

Solvent Addition: Add NMP (approx. 150 mL, to achieve ~25% solids concentration) and toluene (approx. 75 mL) to the flask.

-

Azeotropic Dehydration: Begin stirring and purge the system with nitrogen. Heat the mixture to 140-150 °C. Water generated from the phenate formation will be removed as a toluene-water azeotrope, which is collected in the Dean-Stark trap. Continue this process for 2-4 hours until no more water is collected.[10]

-

Polymerization: After dehydration, carefully drain the toluene from the Dean-Stark trap and slowly raise the reaction temperature to 170-180 °C to initiate polymerization.[10]

-

Reaction Monitoring: Maintain the reaction at this temperature for 6-10 hours under a steady nitrogen flow. The progress of the polymerization is indicated by a significant increase in the viscosity of the solution.

-

Precipitation: After the reaction is complete, cool the viscous solution to below 100 °C and dilute it with additional NMP if necessary. Slowly pour the polymer solution into a large beaker containing a vigorously stirred mixture of methanol and water (e.g., 10:1 v/v) to precipitate the polymer as a fibrous white solid.

-

Purification: Collect the polymer by filtration. To remove residual salts and solvent, thoroughly wash the polymer by boiling it sequentially in deionized water and then methanol.[11] Each wash should be followed by filtration.

-

Drying: Dry the final polymer product in a vacuum oven at 120 °C for 24 hours to a constant weight.